Triple-Pathway Target Coverage at Equipotent Nanomolar Potency Versus Multi-Kinase Comparators
Chiauranib demonstrates simultaneous, equipotent inhibition of three distinct kinase classes with IC50 values in the single-digit nanomolar range across VEGFRs, Aurora B, and CSF-1R [1]. In contrast, the multi-kinase inhibitor anlotinib lacks Aurora B and CSF-1R activity entirely [2]; surufatinib inhibits VEGFR and CSF-1R but lacks Aurora B activity [3]; sitravatinib inhibits VEGFR family and c-Kit/PDGFR but lacks Aurora B and CSF-1R activity [4].
| Evidence Dimension | Target coverage profile |
|---|---|
| Target Compound Data | VEGFR1/2/3, PDGFRα, c-Kit (IC50 1–9 nM), Aurora B (IC50 1–9 nM), CSF-1R (IC50 1–9 nM) |
| Comparator Or Baseline | Anlotinib: VEGFR/PDGFR/FGFR only (no Aurora B, no CSF-1R); Surufatinib: VEGFR/FGFR/CSF-1R (no Aurora B); Sitravatinib: VEGFR/PDGFR/c-Kit/c-Met/Axl (no Aurora B, no CSF-1R) |
| Quantified Difference | Chiauranib uniquely covers Aurora B + CSF-1R + VEGFR pathways; comparators lack either Aurora B (anlotinib, sitravatinib) or Aurora B (surufatinib) |
| Conditions | Kinase inhibition profiling from published target annotations |
Why This Matters
This three-pathway coverage at equipotent nanomolar potency enables Chiauranib to simultaneously address angiogenesis, mitosis, and tumor microenvironment inflammation in a single agent, a mechanistic breadth not available from any single comparator.
- [1] National Library of Medicine. chiauranib MeSH Supplementary Concept Data 2024. MeSH Unique ID: C000705608. View Source
- [2] Shen G, Zheng F, Ren D, et al. Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development. J Hematol Oncol. 2018;11:120. View Source
- [3] Xu J, et al. Surufatinib in advanced extrapancreatic neuroendocrine tumours (SANET-ep): a randomised, double-blind, placebo-controlled, phase 3 study. Lancet Oncol. 2020;21(11):1500-1512. View Source
- [4] Patwardhan PP, et al. Significant blockade of multiple receptor tyrosine kinases by MGCD516 (Sitravatinib), a novel small molecule inhibitor, shows potent anti-tumor activity in preclinical models of sarcoma. Oncotarget. 2016;7(4):4093-4109. View Source
